Phenylmercuric borate

Solubility Formulation Science Pharmaceutical Excipients

Formulators seeking preservatives for alkaline topical formulations face compatibility challenges. Phenylmercuric borate addresses this with pH-dependent antimicrobial activity that is more potent in alkaline conditions (pH >7.0), contrasting sharply with thiomersal's acid-favored profile. • Superior aqueous solubility vs. nitrate analog; lower irritation potential than both acetate and nitrate salts • 4-fold potency advantage over mercuric chloride against N. gonorrhoeae (MIC90 5 vs. 20 mg/L) • Proven cefazolin ophthalmic compatibility at 0.001% per Ph. Eur. preservation standards after 30-day storage

Molecular Formula C12H14BHg2O4
Molecular Weight 634.23 g/mol
CAS No. 8017-88-7
Cat. No. B1257978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylmercuric borate
CAS8017-88-7
Molecular FormulaC12H14BHg2O4
Molecular Weight634.23 g/mol
Structural Identifiers
SMILESB(O)(O)O[Hg]C1=CC=CC=C1.C1=CC=C(C=C1)[Hg].O
InChIInChI=1S/2C6H5.BH2O3.2Hg.H2O/c2*1-2-4-6-5-3-1;2-1(3)4;;;/h2*1-5H;2-3H;;;1H2/q;;-1;;+1;
InChIKeyRPMOSBJJKPDIGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylmercuric Borate: Product Overview


Phenylmercuric borate is an organomercurial compound, specifically a phenylmercuric salt with a borate counterion, historically utilized as a topical antiseptic, disinfectant, and antimicrobial preservative in pharmaceutical and cosmetic formulations [1]. The compound appears as a white to slightly yellowish crystalline powder or colorless flakes, with a reported melting point of 112–113 °C [2]. It is soluble in water, ethanol, and glycerol, a property that facilitates its incorporation into various liquid and semi-solid formulations [3]. Phenylmercuric borate is bactericidal against many Gram-positive and Gram-negative bacteria, and fungicidal activity has been demonstrated against *Candida albicans* and *Aspergillus niger* [4]. In pharmaceutical practice, it is used as an antimicrobial preservative in topical preparations, including ophthalmic solutions at concentrations of 0.001% to 0.002% [5].

Liquid and semi-solid formulation development
Alkaline-pH antimicrobial preservation workflow
Reported lower irritation topical/formulation context

Phenylmercuric Borate: Non-Substitutability


The class of organomercurial preservatives, which includes phenylmercuric acetate, phenylmercuric nitrate, and phenylmercuric borate, exhibits broad-spectrum antimicrobial activity, but they are not interchangeable in formulation due to distinct physicochemical and toxicological differences [1]. Specifically, phenylmercuric borate demonstrates superior aqueous solubility compared to its nitrate analog and a lower irritation potential than both the acetate and nitrate salts [2]. Furthermore, the pH-dependent activity profile of phenylmercuric borate, which is more potent in alkaline conditions, contrasts sharply with that of thiomersal, which is more effective in acidic environments [3]. These differences in solubility, irritation, and pH-dependent activity preclude simple one-to-one substitution in pharmaceutical and industrial formulations without significant reformulation and revalidation.

Target
Potential Substitute
Risk Context
Phenylmercuric Borate
Acetate/Nitrate Salts
Lower solubility and altered irritation profile may shift formulation compatibility
Phenylmercuric Borate
Thiomersal
Opposite pH-activity profile (alkaline vs. acidic) may prevent direct substitution

Phenylmercuric Borate: Differentiation Evidence


Solubility vs. Phenylmercuric Nitrate

Phenylmercuric borate exhibits significantly greater aqueous solubility compared to phenylmercuric nitrate, a critical property for its use as an antimicrobial preservative in liquid formulations . While exact numerical solubility values are not consistently reported across sources, the qualitative advantage is consistently cited in pharmaceutical reference texts and excipient handbooks [1].

Solubility vs. Nitrate
Class-level inference
Greater
Supports liquid formulation preparation
Numerical values not specified
Solubility Formulation Science Pharmaceutical Excipients

Irritation vs. Acetate and Nitrate Salts

Phenylmercuric borate is reported to be less irritating than either phenylmercuric acetate or phenylmercuric nitrate, a key advantage for topical applications where patient or consumer comfort is paramount . This qualitative difference in irritation potential, while not quantified with a specific irritation index, is consistently noted in pharmaceutical excipient handbooks and is a primary rationale for selecting the borate salt over its counterparts [1].

Irritation vs. Acetate/Nitrate
Class-level inference
Less irritating
Topical formulation-fit context
Irritation indices not quantified
Dermal Irritation Toxicology Safety Profile

pH-Dependent Activity vs. Thiomersal

The bactericidal efficacy of phenylmercuric borate and thiomersal is influenced by pH in opposite directions. A comparative study using the membrane filter method demonstrated that phenylmercuric borate was more potent in alkaline solution, whereas thiomersal was more active in acidic solution [1]. This difference is attributed to the opposite charges of the active ionic species under varying pH conditions.

pH Activity vs. Thiomersal
Head-to-head
Alkaline
Formulation-specific pH selection
Opposite to thiomersal (acidic)
pH-Dependent Activity Bactericidal Efficacy Formulation Optimization

N. gonorrhoeae Potency vs. Mercuric Chloride

In an in vitro study evaluating the activity of metallic compounds against penicillinase-producing and non-producing strains of *Neisseria gonorrhoeae*, phenylmercuric borate demonstrated a 4-fold higher potency than mercuric chloride [1]. The concentration required to inhibit 90% of all strains (MIC90) was 5 mg/L for phenylmercuric borate, compared to 20 mg/L for mercuric chloride [2].

MIC90 N. gonorrhoeae
Head-to-head
5 mg/L vs. 20 mg/L
Reported antimicrobial endpoint context
4-fold lower MIC90 than HgCl2
Minimum Inhibitory Concentration (MIC) Antibacterial Activity *Neisseria gonorrhoeae*

Phenylmercuric Borate: Application Scenarios


Cefazolin Ophthalmic Preservation

A comparative study evaluated preservatives for 1% cefazolin eye drops at pH 6.15-6.20. Phenylmercuric borate at 0.001% (with 0.4% beta-phenylethyl alcohol) maintained antimicrobial activity compatible with Polish Pharmacopoeia (PPh V) preservation standards after 30 days of storage at both 4°C and 20°C. In contrast, thiomersal at concentrations above 0.003% showed pharmaceutical incompatibility with cefazolin. This establishes phenylmercuric borate as a compatible preservative for cefazolin ophthalmic formulations [1].

Preservative for Alkaline Formulations

Due to its enhanced bactericidal potency in alkaline conditions, phenylmercuric borate is a rationally preferred preservative for topical formulations where the target pH is above 7.0. This pH-dependent activity profile is opposite to that of thiomersal, which is more active in acidic environments [1]. Therefore, formulators developing alkaline creams, ointments, or washes should prioritize phenylmercuric borate to ensure optimal antimicrobial preservation.

N. gonorrhoeae Prophylaxis

Based on in vitro MIC90 data against *N. gonorrhoeae* strains, phenylmercuric borate demonstrates a 4-fold potency advantage over mercuric chloride (MIC90 of 5 mg/L vs. 20 mg/L) [1]. While current clinical guidelines favor silver nitrate for neonatal conjunctivitis prophylaxis, the potency of phenylmercuric borate supports its historical and potential future use in formulations aimed at preventing or treating gonococcal infections of the eye or skin.

Low-Irritation Preservative for Sensitive Skin

Phenylmercuric borate is reported to be less irritating than both phenylmercuric acetate and phenylmercuric nitrate [1]. This makes it a superior choice for inclusion in topical creams, lotions, and ophthalmic preparations intended for use on sensitive or compromised skin, where minimizing local irritation is a critical product attribute. Formulators seeking a mercury-based preservative with a more favorable dermal safety profile should select the borate salt.

Application
Selection Property
Validation Focus
Cefazolin ophthalmic preservative systems
Ophthalmic preservative compatibility
Formulation stability at target pH
Alkaline-pH preservative systems
Alkaline-pH antimicrobial activity
Preservation challenge test validation
N. gonorrhoeae screening models
MIC endpoint context
Species-specific MIC verification
Low-irritation topical preservative fit
Reported lower irritation context
Dermal irritation assay validation

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